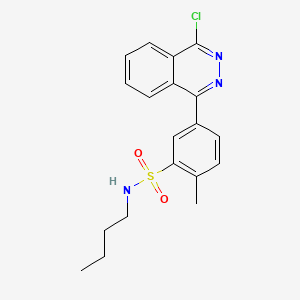![molecular formula C20H16N4OS3 B2549537 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide CAS No. 2034473-64-6](/img/structure/B2549537.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H16N4OS3 and its molecular weight is 424.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Thiazole and Pyrimidine Derivatives
A key intermediate, N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, was utilized to synthesize new tetrahydropyrimidine-thione derivatives, including thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazipen. These derivatives were achieved through reactions with haloketones in ethanol, catalyzed by a base, leading to thiophenopyrimidine and pyrimidothiazipine derivatives. Methylation and formylation of the intermediate compound resulted in various pyrimidine derivatives, with the structures of these compounds confirmed through elemental and spectral analysis (Fadda et al., 2013).
Chemoselective Thionation-Cyclization of Enamides
An efficient route was developed for the synthesis of 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides. This process was mediated by Lawesson's reagent, leading to the introduction of ester, N-substituted carboxamide, or peptide functionality in the thiazoles. The enamide precursors were obtained through the nucleophilic ring-opening of oxazolones with alkoxides and primary aromatic/aliphatic amines or amino acid esters (Kumar et al., 2013).
Functionalized Imidazo[2,1-b]thiazoles and Thiazolo[3,2-a]pyrimidines
5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid and 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid were reacted with amines to produce primary and secondary amide derivatives. N,N'-disubstituted ureas and perhydroimidazo[1,5-c]thiazole derivatives of imidazo[2,1-b]thiazole were also prepared, with the existence of two stereoisomers of one compound confirmed through NMR analysis, showcasing optical and conformational isomerism (Peterlin-Mašič et al., 2000).
Antimicrobial and Anticancer Activities
Antimicrobial Activity of Thieno[2,3-d]pyrimidine-6-carboxamides
Novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides demonstrated significant antimicrobial activity, especially against Proteus vulgaris and Pseudomonas aeruginosa, surpassing reference drugs like streptomycin and metronidazole in some cases. The compounds' structures were confirmed by 1H NMR spectral data and elemental analysis, with their antimicrobial activity assessed through the agar well diffusion method (Kolisnyk et al., 2015).
Anticancer Activities of Thiazole and Thiadiazole Derivatives
A series of thiazole and 1,3,4-thiadiazole derivatives containing the thiazole moiety were synthesized and evaluated for their anticancer activities. Compounds demonstrated potent anticancer activity against Hepatocellular carcinoma cell lines, with the structure-activity relationships suggesting the significance of the pyrimidin-4-ylamino core for anti-tumor activity against non-leukemia cell lines (Gomha et al., 2017).
Properties
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS3/c1-12-17(28-19(21-12)16-7-4-9-26-16)18(25)22-14-6-3-2-5-13(14)15-11-24-8-10-27-20(24)23-15/h2-7,9,11H,8,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTOFTOHLSTGTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2549455.png)
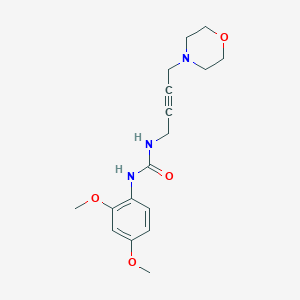
![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549458.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549459.png)

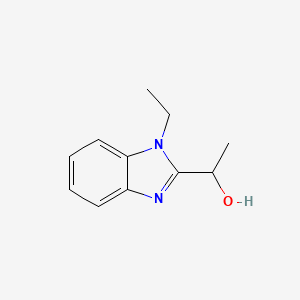
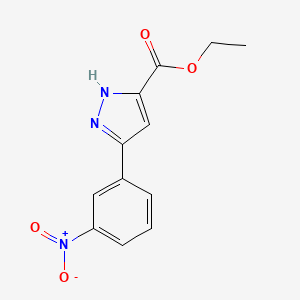

![Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2549470.png)
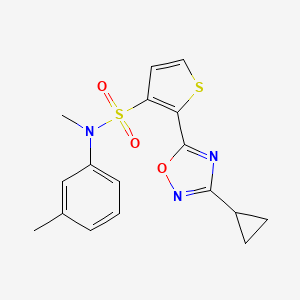
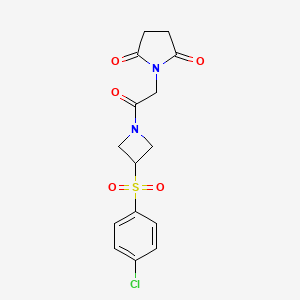
![N6-butyl-N4-(4-chlorophenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2549475.png)
